molecular formula C10H18Cl2N2 B574290 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride CAS No. 180080-29-9

4-(2-Dimethylamino-ethyl)-aniline dihydrochloride

Cat. No.: B574290
CAS No.: 180080-29-9
M. Wt: 237.168
InChI Key: BOZGPPLHJDNZCJ-UHFFFAOYSA-N
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Description

4-(2-Dimethylamino-ethyl)-aniline dihydrochloride is a chemical compound with the empirical formula C10H18Cl2N2 . It has a molecular weight of 237.17 . The compound is a brown solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16N2.2ClH/c1-12(2)8-7-9-3-5-10(11)6-4-9;;/h3-6H,7-8,11H2,1-2H3;2*1H . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a brown solid . It has a molecular weight of 237.17 .

Safety and Hazards

The safety data sheet (SDS) for 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride can be found online . It’s important to refer to the SDS for handling and safety information.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(2-Dimethylamino-ethyl)-aniline dihydrochloride plays a pivotal role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with DNA through intercalation, which can influence the activity of topoisomerase enzymes . This interaction can lead to the inhibition of topoisomerase II, affecting DNA replication and transcription processes. Additionally, this compound can form complexes with proteins, altering their conformation and activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in cell cycle regulation and apoptosis . It also affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA, causing structural changes that inhibit the activity of topoisomerase II . This inhibition prevents the relaxation of supercoiled DNA, thereby blocking DNA replication and transcription. Additionally, the compound can interact with proteins, leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation. Over time, the compound may undergo degradation, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound can induce beneficial effects, such as the inhibition of tumor growth . At higher doses, it may exhibit toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes . For example, the compound can influence the activity of enzymes involved in the synthesis and degradation of nucleotides, leading to changes in nucleotide levels and metabolic flux . These interactions can have downstream effects on cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it interacts with DNA and influences gene expression . Additionally, its presence in other organelles, such as mitochondria, can impact cellular metabolism and energy production .

Properties

IUPAC Name

4-[2-(dimethylamino)ethyl]aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.2ClH/c1-12(2)8-7-9-3-5-10(11)6-4-9;;/h3-6H,7-8,11H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZGPPLHJDNZCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC=C(C=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696063
Record name 4-[2-(Dimethylamino)ethyl]aniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180080-29-9
Record name 4-[2-(Dimethylamino)ethyl]aniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 180080-29-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Using the compound obtained in Example 97 as a starting material and after adding a solution of hydrogen chloride (4N) in 1,4-dioxane, the same procedure of Example 2 gave 2.37 g of the titled compound (yield, 85%).
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